(2-phenyl-4H-chromen-4-ylidene)propanedinitrile
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Overview
Description
2-(2-Phenyl-4H-chromen-4-ylidene)propanedinitrile is an organic compound belonging to the class of chromenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenyl-4H-chromen-4-ylidene)propanedinitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out between 2-phenyl-4H-chromen-4-one and malononitrile in the presence of a base such as piperidine or pyridine. The reaction is usually conducted under reflux conditions in a suitable solvent like ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the Knoevenagel condensation remains a fundamental approach. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenyl-4H-chromen-4-ylidene)propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromone derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the chromene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Chromone derivatives.
Reduction: Amino-chromenes.
Substitution: Various substituted chromenes depending on the reagents used.
Scientific Research Applications
2-(2-Phenyl-4H-chromen-4-ylidene)propanedinitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(2-Phenyl-4H-chromen-4-ylidene)propanedinitrile involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes such as acetylcholinesterase (AChE), inhibiting its activity and thereby increasing acetylcholine levels in the brain.
Pathways Involved: It may also modulate oxidative stress pathways by scavenging reactive oxygen species (ROS) and inhibiting the formation of advanced glycation end products (AGEs).
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4H-chromen-4-one: A structurally similar compound with notable biological activities.
2-(2-Methyl-4H-chromen-4-ylidene)malononitrile: Another chromene derivative with similar synthetic routes and applications
Uniqueness
2-(2-Phenyl-4H-chromen-4-ylidene)propanedinitrile stands out due to its unique combination of a phenyl group and a chromene core, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C18H10N2O |
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Molecular Weight |
270.3 g/mol |
IUPAC Name |
2-(2-phenylchromen-4-ylidene)propanedinitrile |
InChI |
InChI=1S/C18H10N2O/c19-11-14(12-20)16-10-18(13-6-2-1-3-7-13)21-17-9-5-4-8-15(16)17/h1-10H |
InChI Key |
TXSUHQPUMYIQIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C#N)C#N)C3=CC=CC=C3O2 |
Origin of Product |
United States |
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